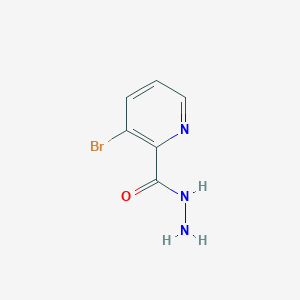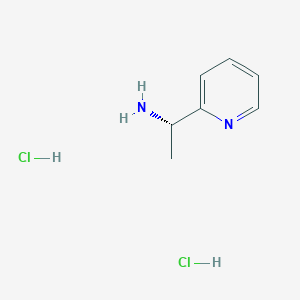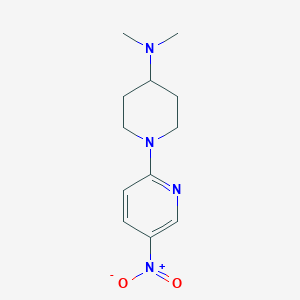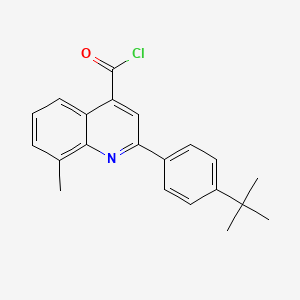
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, such as quinine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a tert-butylphenyl group, and a carbonyl chloride group. The positions of these groups (2-position for the tert-butylphenyl and 4-position for the carbonyl chloride) would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich quinoline ring and the electron-withdrawing carbonyl chloride group. The tert-butylphenyl group is likely quite inert. Without specific experimental data, it’s difficult to predict the exact reactions this compound would undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline and phenyl rings may contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación
1. Use of tert-butyl group in NMR studies of macromolecular complexes
- Application Summary : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This technique has been applied to studies of complexes formed on membranes by the neuronal SNAREs that mediate neurotransmitter release and synaptotagmin-1, the Ca2+ sensor that triggers release .
- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances . Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .
2. Use of 4-tert-Butylbenzoyl chloride in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems
- Application Summary : 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that 4-tert-Butylbenzoyl chloride reacts with water .
- Results : The specific results or outcomes of these syntheses are not provided in the source .
3. Use of tert-butyl group in Electrophilic Aromatic Substitution
- Application Summary : The tert-butyl group is used in electrophilic aromatic substitution reactions . This is a common type of reaction involving aromatic rings, such as benzene .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
- Results : The specific results or outcomes of these reactions are not provided in the source .
4. Use of (4-tert-Butylphenoxy)acetyl chloride in Chemical Synthesis
- Application Summary : (4-tert-Butylphenoxy)acetyl chloride is used in chemical synthesis . It is available for purchase from chemical suppliers .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that (4-tert-Butylphenoxy)acetyl chloride reacts with water .
- Results : The specific results or outcomes of these syntheses are not provided in the source .
5. Use of tert-butyl group in Electrophilic Aromatic Substitution
- Application Summary : The tert-butyl group is used in electrophilic aromatic substitution reactions . This is a common type of reaction involving aromatic rings, such as benzene .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
- Results : The specific results or outcomes of these reactions are not provided in the source .
6. Use of (4-tert-Butylphenoxy)acetyl chloride in Chemical Synthesis
- Application Summary : (4-tert-Butylphenoxy)acetyl chloride is used in chemical synthesis . It is available for purchase from chemical suppliers .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that (4-tert-Butylphenoxy)acetyl chloride reacts with water .
- Results : The specific results or outcomes of these syntheses are not provided in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-6-5-7-16-17(20(22)24)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOXVBNAKNNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156800 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-27-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



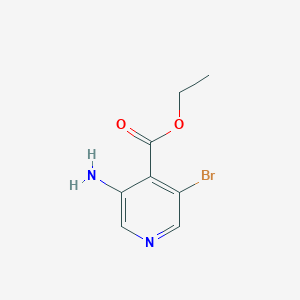
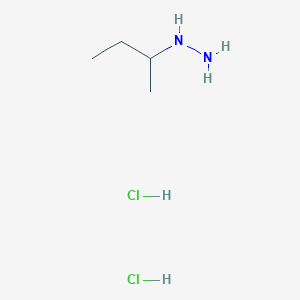
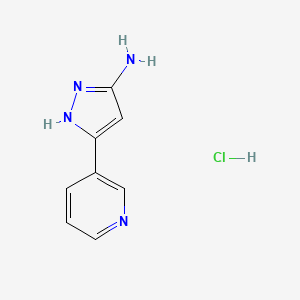
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
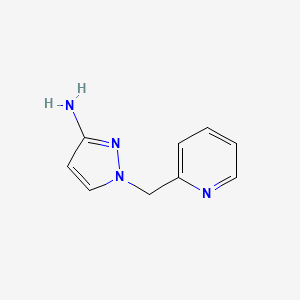
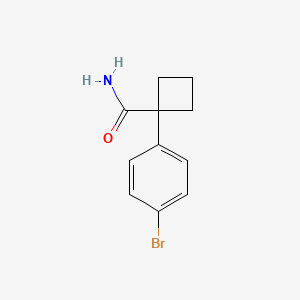
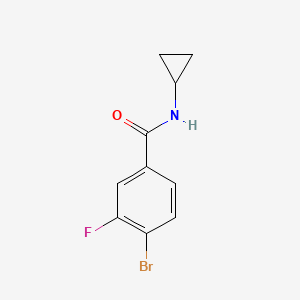
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
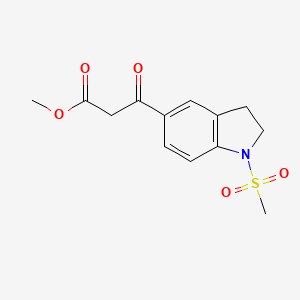
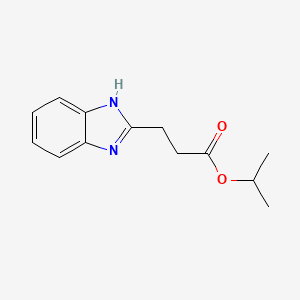
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)
